molecular formula C10H20N2O3 B1521854 (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate CAS No. 1187929-79-8

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Cat. No. B1521854
M. Wt: 216.28 g/mol
InChI Key: IRSSIQNSBCQILH-QMMMGPOBSA-N
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Description

Morpholines, including “(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate”, are a type of organic compound that has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .


Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of morpholines involves a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

Morpholines can undergo a variety of chemical reactions. For example, they can be synthesized through a sequence of coupling, cyclization, and reduction reactions .

Scientific Research Applications

Novel Synthesis Techniques

  • Researchers have developed methods for synthesizing cis-3,5-disubstituted morpholine derivatives using 1-tert-Butyl-2-(allyloxymethyl)aziridine, which underwent diastereoselective transformation into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. This work illustrates the utility of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate derivatives in the synthesis of morpholine-based compounds with potential applications in medicinal chemistry and drug discovery (D’hooghe et al., 2006).

Auxiliary-Assisted Arylation and Alkylation

  • The compound has been investigated for its role in palladium-catalyzed, auxiliary-assisted direct arylation and alkylation of sp(2) and sp(3) C-H bonds. This method, which employs a palladium acetate catalyst, showcases the compound's versatility in facilitating the functionalization of amine and carboxylic acid derivatives, highlighting its importance in organic synthesis and potential pharmaceutical applications (Nadres et al., 2013).

Antimalarial Drug Development

  • N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline antimalarial drug candidate, exemplifies the application of tert-butyl and aminoquinoline derivatives in drug development. This compound was selected for its excellent activity against Plasmodium falciparum and rodent malaria parasites, demonstrating the critical role of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate derivatives in the synthesis of novel antimalarial drugs (O’Neill et al., 2009).

Chiral Synthesis and Catalysis

  • The compound has been utilized in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, showcasing its role in the asymmetric synthesis of bioactive molecules. This application underscores the compound's significance in the development of therapeutic agents and its contribution to medicinal chemistry (Kauffman et al., 2000).

properties

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSSIQNSBCQILH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657772
Record name tert-Butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

CAS RN

1187929-79-8
Record name tert-Butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-Boc-3-aminomethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution (0.3 M) of tert-butyl 3-cyano-4-morpholinecarboxylate (prepared as described in the J. Med. Chem. 2007, 50, 4953-4975) in MeOH was added PtO2 (0.1 eq) and the mixture was stirred O/N under an H2 atmosphere at 50 psi. The reaction mixture was filtered and concentrated under reduced pressure to afford the title compound RR1. MS (ES) C10H20N2O3 required: 216, found: 217 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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